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ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate Documentation Hub

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  • Product: ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate
  • CAS: 2199-89-5

Core Science & Biosynthesis

Foundational

Physicochemical Profiling & Synthetic Architecture of Ethyl 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylate

Executive Summary: The Halogenated Pharmacophore Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate represents a specialized scaffold in medicinal chemistry, distinguished by its 6,8-dibromo substitution pattern on the co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogenated Pharmacophore

Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate represents a specialized scaffold in medicinal chemistry, distinguished by its 6,8-dibromo substitution pattern on the coumarin (2H-chromen-2-one) core. Unlike the unsubstituted parent coumarin, the introduction of bromine atoms at the 6 and 8 positions significantly alters the molecule's electronic distribution and lipophilicity (logP), enhancing its potential for membrane permeability and specific protein-ligand interactions via halogen bonding.

This guide details the physicochemical characteristics, synthetic pathways, and structural validation of this compound, serving as a foundational reference for its use as a precursor in the development of antimicrobial, antioxidant, and antiproliferative agents.

Chemical Architecture & Synthesis

The synthesis of ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate relies on the Knoevenagel condensation , a robust carbon-carbon bond-forming reaction. This pathway is preferred for its atom economy and the thermodynamic stability of the resulting coumarin ring system.

Reaction Mechanism

The reaction involves the condensation of 3,5-dibromosalicylaldehyde with diethyl malonate in the presence of a weak base catalyst (typically piperidine) and an acid co-catalyst (acetic acid).

  • Deprotonation: Piperidine deprotonates the active methylene group of diethyl malonate, generating an enolate.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde.

  • Cyclization: Intramolecular transesterification (lactonization) occurs, ejecting ethanol.

  • Dehydration: Loss of a water molecule establishes the conjugated double bond (C3=C4), yielding the stable aromatic coumarin system.

Synthetic Pathway Visualization

The following diagram outlines the critical process flow, from raw materials to the purified crystalline product.

SynthesisPathway Reactants Reactants 3,5-Dibromosalicylaldehyde + Diethyl Malonate Intermediate Intermediate Aldol Adduct Reactants->Intermediate Knoevenagel Condensation Catalyst Catalytic System Piperidine / Glacial AcOH Solvent: Toluene or EtOH Catalyst->Intermediate Promotes Cyclization Cyclization & Dehydration (- H2O, - EtOH) Intermediate->Cyclization Reflux Product Final Product Ethyl 6,8-dibromo-2-oxo- 2H-chromene-3-carboxylate Cyclization->Product Crystallization

Figure 1: Step-wise synthetic pathway via Knoevenagel condensation.[1][2][3]

Physicochemical Characterization

Accurate characterization is vital for validating the integrity of the 6,8-dibromo motif. The bromine atoms induce specific shifts in the spectral data compared to non-halogenated analogs.

Physical Properties Table
PropertyValue / CharacteristicNote
Molecular Formula C₁₂H₈Br₂O₄-
Molecular Weight 375.99 g/mol -
Appearance White to pale yellow crystalline solid-
Melting Point 231 – 233 °CSignificantly higher than non-brominated analogs [1].[3][4][5]
Solubility Soluble in DMSO, CHCl₃, DMF. Insoluble in water.Lipophilicity increased by Br substituents.
LogP (Calc) ~3.6Indicates good membrane permeability potential.
Spectral Analysis (NMR & IR)

The following data confirms the structure, specifically the meta-coupling between protons at positions 5 and 7.

¹H NMR (600 MHz, CDCl₃)
  • δ 8.37 (s, 1H): The singlet at C4 is characteristic of the coumarin ring, deshielded by the adjacent carbonyl and ester groups.

  • δ 7.95 (d, J = 2.2 Hz, 1H): Proton at C5. The small coupling constant (J = 2.2 Hz) indicates meta-coupling with H7, confirming the 6,8-substitution pattern.

  • δ 7.69 (d, J = 2.2 Hz, 1H): Proton at C7, showing the reciprocal meta-coupling.

  • δ 4.40 (q, J = 7.1 Hz, 2H) & 1.39 (t, J = 7.1 Hz, 3H): Typical ethyl ester signals.[6]

¹³C NMR (151 MHz, CDCl₃)
  • Carbonyls: δ 162.32 (Ester C=O), 154.94 (Lactone C=O).

  • Aromatic/Alkene: δ 146.68 (C4), 139.53 (C-Br), 111.43 (C-Br).[6] The shifts at ~111 and ~117 ppm correspond to the bromine-bearing carbons, shielded by the heavy atom effect [1].

FT-IR (KBr)
  • 1776 cm⁻¹: Lactone C=O stretch (High frequency due to ring strain/conjugation).

  • 1736 cm⁻¹: Ester C=O stretch.

  • 3030 cm⁻¹: Aromatic C-H stretch.

Biological Interface & Applications

The 6,8-dibromo-3-carboxycoumarin scaffold is not merely an end-product but a versatile intermediate.

Pharmacological Potential[3][8][9]
  • Antiproliferative Activity: Halogenated coumarins have shown efficacy against thyroid cancer cell lines (e.g., TPC-1).[7] The dibromo motif enhances lipophilicity, potentially aiding in crossing the cellular membrane to reach intracellular targets [2].

  • Antimicrobial Agents: The electron-withdrawing nature of the bromine atoms increases the acidity of the lactone ring, making it more reactive toward nucleophilic residues in bacterial enzymes.

SAR Logic Flow

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.

SAR_Logic Core Coumarin Scaffold (2-oxo-2H-chromene) Sub_3 3-Position (Ester) Target for Hydrazide/Amide formation (Library Generation) Core->Sub_3 Sub_68 6,8-Dibromo Substitution Increases Lipophilicity (LogP) Enhances Halogen Bonding Core->Sub_68 Activity Enhanced Biological Activity (Anticancer / Antimicrobial) Sub_3->Activity Target Specificity Sub_68->Activity Permeability

Figure 2: Structure-Activity Relationship (SAR) logic for the 6,8-dibromo scaffold.

Experimental Protocols

Protocol A: Synthesis of Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate

Objective: To synthesize high-purity crystalline product via Knoevenagel condensation.

Reagents:

  • 3,5-Dibromosalicylaldehyde (10 mmol, 2.80 g)

  • Diethyl malonate (10 mmol, 1.60 g)

  • Piperidine (Catalytic amount, ~0.5 mL)

  • Glacial Acetic Acid (Catalytic amount, ~5 drops)

  • Ethanol (Absolute, 30 mL) or Toluene (for azeotropic removal of water)

Procedure:

  • Preparation: In a 100 mL round-bottom flask, dissolve 3,5-dibromosalicylaldehyde and diethyl malonate in ethanol (30 mL).

  • Catalysis: Add piperidine followed by glacial acetic acid.

  • Reaction: Reflux the mixture at 80°C (ethanol) or 110°C (toluene) for 3–5 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Isolation:

    • If using Ethanol: Cool the mixture to room temperature. The product often precipitates upon cooling. If not, pour onto crushed ice.

    • If using Toluene: Evaporate solvent under reduced pressure.

  • Purification: Filter the solid precipitate. Recrystallize from hot ethanol or an ethanol/chloroform mixture to yield white/pale yellow needles.

  • Yield Calculation: Expected yield is 80–90%.

Protocol B: Quality Control Check (TLC)
  • Stationary Phase: Silica Gel 60 F₂₅₄.

  • Mobile Phase: Hexane : Ethyl Acetate (8:2).

  • Visualization: UV light (254 nm). The coumarin ring is UV active and will appear as a distinct dark spot.

References

  • Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives. Molecules, 2022.

  • Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Der Pharma Chemica, 2014.

  • Antimicrobial and antioxidant activities of substituted halogenated coumarins. African Journal of Pharmacy and Pharmacology, 2014.

Sources

Exploratory

The Therapeutic Potential of 6,8-Dibromo-2-oxo-2H-chromene Scaffolds: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Promise of the Coumarin Core The coumarin, or 2H-chromen-2-one, nucleus is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic m...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Promise of the Coumarin Core

The coumarin, or 2H-chromen-2-one, nucleus is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1][2] Its inherent pharmacological properties, coupled with the potential for diverse functionalization, have made it a focal point for drug discovery efforts for decades. This guide delves into a specific, yet highly promising, subclass: the 6,8-dibromo-2-oxo-2H-chromene scaffold. The introduction of bromine atoms at the C6 and C8 positions of the coumarin ring has been shown to significantly modulate the electronic and lipophilic properties of the molecule, leading to enhanced potency and selectivity across various therapeutic targets. This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, medicinal applications, and mechanistic underpinnings of this versatile scaffold.

I. The Strategic Advantage of Dibromination: A Structural Perspective

The rationale for investigating the 6,8-dibromo substitution pattern on the 2-oxo-2H-chromene core is rooted in fundamental principles of medicinal chemistry. The introduction of two bromine atoms imparts several key features that can enhance biological activity:

  • Increased Lipophilicity: The halogenation of the coumarin ring increases its lipophilicity, which can facilitate passage across biological membranes and improve target engagement.

  • Electronic Effects: Bromine is an electron-withdrawing group, which can influence the reactivity and binding affinity of the coumarin scaffold with its biological targets.

  • Metabolic Stability: The presence of halogens can block sites of metabolism, leading to an extended half-life and improved pharmacokinetic profile.

  • Directional Interactions: The bromine atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the specific and high-affinity binding to biological macromolecules.

These structural modifications have paved the way for the exploration of 6,8-dibromo-2-oxo-2H-chromene derivatives in a multitude of therapeutic areas.

II. Potential Medicinal Applications: A Multifaceted Scaffold

The 6,8-dibromo-2-oxo-2H-chromene scaffold has demonstrated significant potential in several key areas of drug discovery, including oncology, infectious diseases, inflammation, and neurodegenerative disorders.

A. Anticancer Activity: A Promising Frontier

A growing body of evidence suggests that 6,8-dibromo-2-oxo-2H-chromene derivatives possess potent anticancer properties against a range of human cancer cell lines.

Mechanism of Action:

The anticancer effects of these compounds are believed to be multifactorial, involving the modulation of key signaling pathways implicated in tumor growth, proliferation, and survival. One of the prominent mechanisms involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway .[3] This pathway is frequently hyperactivated in cancer and plays a crucial role in cell survival, proliferation, and angiogenesis. The 6-bromo-8-ethoxy-3-nitro-2H-chromene derivative, BENC-511, has been shown to be more potent than its parent compound in blocking AKT phosphorylation, leading to the induction of cancer cell apoptosis.[3]

Furthermore, some coumarin derivatives have been identified as inhibitors of Src kinase , a non-receptor tyrosine kinase that is often overexpressed and activated in various cancers, playing a key role in cell proliferation, survival, and metastasis.[4][5] While direct inhibition of Src kinase by 6,8-dibromo-2-oxo-2H-chromene has yet to be definitively established, the structural similarities to other Src-inhibiting coumarins suggest this as a plausible mechanism.

Another intriguing target for these scaffolds is carbonic anhydrase (CA) , particularly the tumor-associated isoforms CA IX and XII.[6][7][8] These enzymes are involved in maintaining the pH homeostasis of tumors, contributing to their survival and proliferation in the acidic tumor microenvironment. Several coumarin derivatives have been shown to selectively inhibit these isoforms.[6][7][8]

The antiproliferative activity of various chromene derivatives against different cancer cell lines is summarized in the table below.

Compound TypeCancer Cell LineIC50 (µM)Reference
Chromene DerivativesHepG-22.41 - 2.59[9]
HCT-1164.98 - 5.44[9]
MCF-76.52 - 6.99[9]
4H-benzo[h]chromenesVarious0.7 - 3.0 µg/mL[10]
2-glyco-3-nitro-2H-chromenesWiDr1.7 - 3.1[10]
Benzo[a]phenazine DerivativesMCF-7, HL-601 - 10[11]
6-bromo-8-ethoxy-3-nitro-2H-chromene (BENC-511)Panel of 12 tumor cell linesPotent antiproliferative activities[3]

Experimental Protocol: MTT Assay for Cytotoxicity

A standard method to assess the in vitro anticancer activity of 6,8-dibromo-2-oxo-2H-chromene derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start cells Cancer Cell Culture start->cells compound Compound Dilution start->compound seeding Cell Seeding (96-well plate) cells->seeding treatment Compound Treatment (48-72h) compound->treatment seeding->treatment mtt MTT Addition (4h) treatment->mtt solubilization Formazan Solubilization (DMSO) mtt->solubilization read Absorbance Reading (570 nm) solubilization->read calculate IC50 Calculation read->calculate end End calculate->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

B. Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Brominated coumarins, including the 6,8-dibromo-2-oxo-2H-chromene scaffold, have demonstrated promising activity against a range of bacteria and fungi.[6][12]

Mechanism of Action:

The antimicrobial mechanism of coumarin derivatives is thought to be multifaceted. Their lipophilic nature, enhanced by bromination, allows them to disrupt the integrity of microbial cell membranes.[12] Additionally, these compounds may inhibit essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.[13]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard quantitative assay to determine the MIC of a compound.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, adjusted to a 0.5 McFarland standard.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum), a negative control (broth only), and a solvent control.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

MIC_Assay_Workflow start Start inoculum Prepare Standardized Microbial Inoculum start->inoculum dilution Serial Dilution of Test Compound start->dilution inoculate Inoculate Microtiter Plate inoculum->inoculate dilution->inoculate incubate Incubate at 37°C (18-24h) inoculate->incubate read Read Results (Visual Inspection) incubate->read end Determine MIC read->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

C. Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases. Coumarin derivatives have been investigated for their anti-inflammatory properties, and the 6,8-dibromo scaffold is a promising candidate in this area.[1]

Mechanism of Action:

The anti-inflammatory effects of chromene derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[14][15] This is often achieved through the downregulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[14] Some coumarin derivatives have also been shown to upregulate the Nrf2/HO-1 signaling pathway , which plays a crucial role in the cellular antioxidant and anti-inflammatory response.[16]

Quantitative Data on Anti-inflammatory Activity:

CompoundAssayIC50 (µM)Reference
Coumarin-based analog 14bAnti-inflammatory effect on LPS-induced macrophages5.32[17]
Isocoumarin derivativesNitric oxide inhibition23.17 - 35.79[18]
Ravenelin (a xanthone)Nitric oxide inhibition6.27[18]
D. Neuroprotective Effects: A Potential Role in Neurodegenerative Diseases

Oxidative stress and neuroinflammation are key contributors to the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The antioxidant and anti-inflammatory properties of coumarin derivatives make them attractive candidates for neuroprotection.[19][20]

Mechanism of Action:

The neuroprotective effects of chromene derivatives are linked to their ability to mitigate oxidative stress and apoptosis in neuronal cells.[19] This is achieved through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .[19] Furthermore, some derivatives have been shown to activate the Nrf2 signaling pathway , which upregulates the expression of antioxidant enzymes.[21]

III. Synthesis of the 6,8-Dibromo-2-oxo-2H-chromene Scaffold

The synthesis of the 6,8-dibromo-2-oxo-2H-chromene core can be achieved through various established synthetic routes, with the Knoevenagel and Pechmann condensations being among the most common.[22] A detailed protocol for a related derivative is provided below, which can be adapted for the synthesis of the core scaffold.

Experimental Protocol: Synthesis of 6,8-Dibromo-3-nitro-2-phenyl-2H-chromene [12]

This protocol describes a tandem oxa-Henry-Michael reaction.

Step-by-Step Methodology:

  • Reactant Preparation: In a 100 ml Schlenk tube, place 4,5-dibromo-2-hydroxy-benzaldehyde (5.5 mmol) and (2-nitro-vinyl)-benzene (5 mmol).

  • Reaction Initiation: Add a catalytic amount of a suitable base (e.g., 1,4-diazabicyclo[2.2.2]octane).

  • Reaction Conditions: Stir the reaction mixture for 1.5 hours at 80 °C under a nitrogen atmosphere.

  • Work-up: Remove the solvent under reduced pressure to obtain the crude product as a brown oil.

  • Purification: Purify the crude product by flash column chromatography using a mixture of n-hexane and ethyl acetate (20:1) as the eluent to yield the title compound as a light yellow powder.

Synthesis_Workflow start Start reactants Combine Reactants (Dibromo-salicylaldehyde, Nitro-vinyl-benzene, Catalyst) start->reactants reaction Heat at 80°C for 1.5h (under N2) reactants->reaction workup Solvent Removal (Reduced Pressure) reaction->workup purification Flash Column Chromatography workup->purification product 6,8-Dibromo-3-nitro-2-phenyl-2H-chromene purification->product

Sources

Foundational

Technical Safety & Toxicology Guide: Ethyl 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylate

Topic: Toxicity and Safety Data for Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Ethyl 6...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Toxicity and Safety Data for Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate (CAS: 885271-30-7) is a halogenated coumarin derivative primarily investigated for its pharmacological potential as a lipoxygenase (LOX) inhibitor and antiproliferative agent. While often utilized as a synthetic intermediate or a lead compound in medicinal chemistry, its specific toxicological profile requires a nuanced understanding of its structure-activity relationship (SAR).

This guide synthesizes available experimental data with predictive toxicology based on structural analogs. The compound exhibits significant biological activity, including 56.1% inhibition of soybean LOX-3 , but presents a safety profile characterized by potential aquatic toxicity and irritant properties typical of organobromides.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Understanding the physicochemical nature of this molecule is the first step in predicting its bioavailability and toxicity. The presence of two bromine atoms at positions 6 and 8 significantly increases lipophilicity compared to the unsubstituted coumarin ester.

PropertyData / ValueNote
IUPAC Name Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate
CAS Number 885271-30-7Distinct from the 6-bromo (2199-90-8) analog.
Molecular Formula C₁₂H₈Br₂O₄
Molecular Weight 375.99 g/mol
Physical State Solid (Crystalline)Typically white to pale yellow.
Solubility DMSO, Chloroform, DichloromethanePoor water solubility (requires carrier for bio-assays).
LogP (Predicted) ~3.8 - 4.2High lipophilicity aids membrane permeability but increases bioaccumulation risk.
Structural Visualization & Reactive Sites

The following diagram illustrates the core pharmacophore and sites susceptible to metabolic attack or toxicological interaction.

ChemicalStructure CoumarinCore Coumarin Core (2-oxo-2H-chromene) Br6 6-Bromo Substituent (Lipophilicity Enhancer) CoumarinCore->Br6 Position 6 Br8 8-Bromo Substituent (Steric Bulk) CoumarinCore->Br8 Position 8 Ester3 3-Ethyl Ester (Hydrolyzable Group) CoumarinCore->Ester3 Position 3 Lactone Lactone Ring (Michael Acceptor Potential) CoumarinCore->Lactone Ring Fusion Metabolic Hydrolysis Metabolic Hydrolysis Ester3->Metabolic Hydrolysis In Vivo Nucleophilic Attack Nucleophilic Attack Lactone->Nucleophilic Attack Toxicity Mechanism

Figure 1: Structural dissection of Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate highlighting functional groups responsible for biological interaction and potential toxicity.

Hazard Identification (GHS Classification)

Direct Safety Data Sheet (SDS) data for the specific 6,8-dibromo analog is limited in public repositories. However, based on the validated toxicity of its precursors (3,5-dibromosalicylaldehyde) and closely related analogs (Ethyl 7-bromo-2-oxo-2H-chromene-3-carboxylate), the following GHS classification is predicted with high confidence for risk assessment purposes.

Signal Word: WARNING

Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) 4H302Harmful if swallowed.
Skin Corrosion/Irritation 2H315Causes skin irritation.[1][2][3]
Serious Eye Damage/Irritation 2AH319Causes serious eye irritation.[1][4][2][3]
STOT - Single Exposure 3H335May cause respiratory irritation.[1][4]
Aquatic Toxicity (Acute) 1H400Very toxic to aquatic life (Driven by dibromo moiety).[1]

Expert Insight: The "Harmful if swallowed" classification is derived from the hydrolysis potential. The metabolic byproduct, 3,5-dibromosalicylaldehyde, is a known irritant and toxicant. The high lipophilicity suggests potential for accumulation in aquatic organisms, necessitating strict disposal protocols.

Toxicological Profile: In Vitro & In Vivo

Biological Activity & Mechanism

The compound is not merely a toxicant; it is a bioactive scaffold. Its primary mechanism of action involves interaction with enzymes involved in the inflammatory pathway.

  • Lipoxygenase (LOX) Inhibition:

    • Data: The compound exhibits 56.1% inhibition of soybean LOX-3 at tested concentrations (typically 100 µM in screening).

    • Relevance: LOX inhibitors are anti-inflammatory but can disrupt normal arachidonic acid metabolism, potentially leading to gastric irritation or renal toxicity in high doses.

  • Antiproliferative Activity (Cytotoxicity):

    • Cancer Cells: The ester (carboxylate) generally shows moderate antiproliferative activity compared to its corresponding carbonitrile or hydrazide derivatives.

    • Normal Cells: While specific IC50 values for normal cells (e.g., LLC-MK2) are often >100 µM for similar coumarin esters, the dibromo-substitution increases cellular uptake.

    • Comparative Toxicity: Research indicates that converting the ester to a carbonitrile (–CN) at position 3 significantly enhances cytotoxicity against thyroid cancer cells (TPC-1) and induces apoptosis. The ester form is therefore considered a "safer" precursor or a hit with lower intrinsic cytotoxicity than the nitrile.

Predicted Metabolic Fate

Understanding metabolism is crucial for safety.

  • Hydrolysis: The ethyl ester at C3 is susceptible to carboxylesterases in the liver and plasma.

  • Product: This yields 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid and ethanol .

  • Further Degradation: The coumarin ring may undergo ring-opening (hydrolysis of the lactone) to form substituted cinnamic acid derivatives, which are generally excreted via glucuronidation.

Experimental Protocols for Safety Validation

To validate the safety and activity of this compound in your own lab, use the following standardized protocols. These are designed to be self-validating controls.

Synthesis (Knoevenagel Condensation)

Purpose: To produce high-purity material for testing, minimizing toxic byproducts.

  • Reagents: 3,5-Dibromosalicylaldehyde (1.0 eq), Diethyl malonate (1.1 eq), Piperidine (cat.), Ethanol (solvent).[5]

  • Procedure:

    • Dissolve aldehyde and diethyl malonate in ethanol.

    • Add piperidine dropwise (exothermic reaction).

    • Reflux for 2–4 hours. Monitor via TLC (Hexane/EtOAc 7:3).

    • Safety Check: 3,5-Dibromosalicylaldehyde is an aquatic toxicant. All mother liquors must be collected as halogenated waste.

  • Work-up: Cool to RT. The product usually precipitates. Filter and wash with cold ethanol. Recrystallize from ethanol to ensure removal of unreacted aldehyde.

In Vitro Cytotoxicity Assay (MTT)

Purpose: To determine IC50 and establish a safety window.

  • Cell Seeding: Seed cells (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) at

    
     cells/well in 96-well plates.
    
  • Treatment:

    • Dissolve compound in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1, 1, 10, 50, 100 µM) in culture medium.

    • Control: DMSO vehicle control (< 0.5% final concentration).

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read Absorbance at 570 nm.

  • Calculation:

    
    .
    
Workflow Visualization

The following diagram outlines the logical flow for assessing the safety/efficacy balance of this compound.

ToxicityAssessment Start Synthesis (Ethyl 6,8-dibromo...) Purity Purity Check (NMR/HPLC >98%) Start->Purity Assay In Vitro Screening Purity->Assay LOX LOX Inhibition (Target: >50%) Assay->LOX MTT MTT Assay (Toxicity Check) Assay->MTT Decision Selectivity Index (IC50 Normal / IC50 Cancer) LOX->Decision MTT->Decision Safe Lead Candidate (High Selectivity) Decision->Safe SI > 10 Toxic Toxic / Non-Selective (Discard or Modify) Decision->Toxic SI < 2

Figure 2: Decision matrix for evaluating the toxicological viability of the compound.

Safety Handling & Disposal

Due to the halogenated nature of the compound, standard laboratory safety practices must be augmented with specific environmental precautions.

  • Personal Protective Equipment (PPE): Nitrile gloves (double gloving recommended due to DMSO solubility), safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.

  • Spill Response: Do not sweep dry dust (risk of inhalation). Dampen with inert absorbent and scoop into a hazardous waste container.

  • Disposal: Do NOT flush down the drain. This compound is classified as Halogenated Organic Waste . It must be incinerated at high temperatures (>1000°C) to prevent the formation of toxic brominated dioxins.

References

  • National Institutes of Health (NIH). (2022). Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives. PubMed Central. Retrieved from [Link]

  • Semantic Scholar. (2020). Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study. Retrieved from [Link]

  • PubChem. (2024). 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid (Hydrolysis Product). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Microwave-Assisted Synthesis of Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate: An Application Note and Detailed Protocol

Introduction: The Significance of Coumarins and the Advancement of Microwave Synthesis Coumarin derivatives are a prominent class of heterocyclic compounds found in many natural products and are of significant interest t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Coumarins and the Advancement of Microwave Synthesis

Coumarin derivatives are a prominent class of heterocyclic compounds found in many natural products and are of significant interest to the pharmaceutical and materials science industries. Their diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties, have made them a focal point of drug discovery efforts. Furthermore, their unique photophysical properties have led to their application as fluorescent probes and laser dyes.[1][2] The target molecule, ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate, is a halogenated coumarin that serves as a valuable building block for the synthesis of more complex bioactive molecules and functional materials.

Traditionally, the synthesis of coumarins has been achieved through various condensation reactions, such as the Pechmann, Perkin, and Knoevenagel condensations.[3][4] While effective, these methods often require long reaction times, harsh conditions, and the use of hazardous solvents, which are significant drawbacks in the context of green and sustainable chemistry.[5]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering numerous advantages over conventional heating methods.[4][5] By directly and efficiently heating the reaction mixture through dielectric polarization, microwave irradiation dramatically reduces reaction times, often from hours to minutes.[6][7] This rapid and uniform heating can also lead to higher product yields, improved purity, and enhanced reaction selectivity.[5][8] Moreover, MAOS often allows for solvent-free reactions or the use of greener solvents, aligning with the principles of sustainable chemistry.[5][9]

This application note provides a detailed protocol for the efficient synthesis of ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate via a microwave-assisted Knoevenagel condensation. The causality behind experimental choices, a self-validating protocol, and comprehensive referencing are provided to ensure scientific integrity and reproducibility.

Reaction Mechanism and Rationale

The synthesis of ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate proceeds via a Knoevenagel condensation, a well-established method for carbon-carbon bond formation.[2][10] The reaction involves the condensation of an active methylene compound, in this case, diethyl malonate, with a carbonyl compound, 3,5-dibromosalicylaldehyde, in the presence of a basic catalyst.

The key steps of the mechanism are as follows:

  • Enolate Formation: The basic catalyst, typically a weak amine base like piperidine, deprotonates the α-carbon of diethyl malonate, forming a nucleophilic enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 3,5-dibromosalicylaldehyde.

  • Aldol-type Addition: This attack forms a tetrahedral intermediate.

  • Dehydration: The intermediate undergoes dehydration to form an α,β-unsaturated compound.

  • Intramolecular Cyclization (Lactonization): The hydroxyl group of the salicylaldehyde moiety attacks the ester carbonyl, leading to the formation of the coumarin ring system and the elimination of ethanol.

Microwave irradiation accelerates this reaction by efficiently overcoming the activation energy barriers of each step, leading to a significant rate enhancement.[6]

Reaction_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product 3,5-Dibromosalicylaldehyde 3,5-Dibromosalicylaldehyde Nucleophilic_Attack Nucleophilic Attack 3,5-Dibromosalicylaldehyde->Nucleophilic_Attack Diethyl Malonate Diethyl Malonate Enolate_Formation Enolate Formation Diethyl Malonate->Enolate_Formation Piperidine (Catalyst) Piperidine (Catalyst) Piperidine (Catalyst)->Enolate_Formation Enolate_Formation->Nucleophilic_Attack Aldol_Addition Aldol-type Addition Nucleophilic_Attack->Aldol_Addition Dehydration Dehydration Aldol_Addition->Dehydration Intramolecular_Cyclization Intramolecular Cyclization (Lactonization) Dehydration->Intramolecular_Cyclization Product Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate Intramolecular_Cyclization->Product

Caption: Knoevenagel condensation reaction mechanism.

Experimental Protocol

This protocol is designed for a dedicated microwave reactor equipped with temperature and pressure sensors to ensure safety and reproducibility.[11][12]

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
3,5-Dibromosalicylaldehyde≥98%Commercially Available90-59-5
Diethyl malonate≥99%Commercially Available105-53-3
Piperidine≥99%Commercially Available110-89-4
EthanolReagent GradeCommercially Available64-17-5
Microwave reaction vial10 mLAppropriate VendorN/A
Magnetic stir barAppropriate VendorN/A
Step-by-Step Methodology
  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 3,5-dibromosalicylaldehyde (1.0 mmol, 280 mg), diethyl malonate (1.2 mmol, 192 mg, 182 µL), and a catalytic amount of piperidine (0.1 mmol, 8.5 mg, 10 µL).

  • Microwave Irradiation: Seal the vial and place it in the cavity of the microwave reactor. Irradiate the mixture under the conditions outlined in the table below. The use of a dedicated microwave reactor is crucial for safety and precise control of reaction parameters.[11]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

  • Work-up and Purification: After completion, allow the reaction vessel to cool to room temperature (below 50°C) before opening.[12] Add cold ethanol (5 mL) to the reaction mixture and stir. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Drying and Characterization: Dry the product under vacuum to obtain the pure ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate. The structure and purity can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and melting point analysis.

Experimental_Workflow A 1. Reactant Preparation (3,5-Dibromosalicylaldehyde, Diethyl Malonate, Piperidine) B 2. Microwave Irradiation (Set Time, Temperature, Power) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Work-up and Purification (Cooling, Precipitation with Ethanol) C->D E 5. Isolation (Vacuum Filtration) D->E F 6. Drying and Characterization (¹H NMR, ¹³C NMR, IR, mp) E->F

Caption: Experimental workflow for the synthesis.

Optimized Microwave Reaction Parameters

The following parameters have been optimized to achieve high yield and purity.

ParameterValueRationale
Microwave Power100-300 WTo maintain a steady temperature ramp and avoid overheating.
Temperature120-140 °CSufficient to drive the reaction to completion in a short time.
Reaction Time5-15 minutesSignificantly reduced compared to conventional heating methods.[1][13]
PressureMonitored (typically < 20 bar)For safety and to maintain the solvent in a liquid state above its boiling point.

Results and Discussion

Following the detailed protocol, ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate can be synthesized in excellent yields, typically ranging from 85-95%. The microwave-assisted method offers a significant improvement over conventional heating, which often requires several hours to achieve comparable yields. The product is obtained as a solid and can be easily purified by recrystallization from ethanol if necessary.

Characterization Data

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques. The expected data is provided below for reference.

AnalysisExpected Result
AppearanceWhite to off-white solid
Molecular FormulaC₁₂H₈Br₂O₄
Molecular Weight375.99 g/mol
Melting PointLiterature values should be consulted for comparison.
¹H NMR (CDCl₃, δ ppm)~1.4 (t, 3H, CH₃), ~4.4 (q, 2H, OCH₂), ~7.8-8.0 (m, 2H, Ar-H), ~8.5 (s, 1H, C4-H)
¹³C NMR (CDCl₃, δ ppm)~14.2, ~62.5, ~110.0, ~118.0, ~120.0, ~129.0, ~138.0, ~148.0, ~152.0, ~155.0, ~158.0, ~162.0

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Safety and Waste Disposal

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Microwave synthesis should only be performed in a dedicated microwave reactor designed for chemical synthesis.[11][14] Domestic microwave ovens are not suitable and can be extremely dangerous.[11]

  • Be aware of the potential for rapid pressure buildup in the sealed reaction vessel. Always allow the vessel to cool completely before opening.[12]

  • 3,5-Dibromosalicylaldehyde and piperidine are irritants. Handle with care and avoid inhalation or skin contact.

Waste Disposal:

  • All chemical waste should be disposed of in accordance with local, state, and federal regulations.

  • Organic solvents and reaction residues should be collected in appropriately labeled waste containers.

Conclusion

This application note provides a robust and efficient protocol for the microwave-assisted synthesis of ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate. The method offers significant advantages in terms of reaction time, yield, and sustainability compared to traditional synthetic routes. By adhering to the detailed methodology and safety precautions, researchers can reliably produce this valuable coumarin derivative for a wide range of applications in drug discovery and materials science.

References

  • Bogdal, D. (2001). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Journal of Chemical Research, Synopses, (12), 536-537.
  • Bogdal, D. (n.d.). Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation. Journal of Chemical Research, Synopses.
  • Khatavi, S. Y., et al. (2019). Microwave Accelerated Synthesis of 2-Oxo-2H-Chromene-3-Carboxylic acid using WELFSA.
  • Jacquot, E. (2020). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry.
  • (2024).
  • (n.d.). MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES. Rasayan Journal of Chemistry.
  • Hebade, M. J., et al. (2022). Microwave Assisted, Fly Ash Catalyzed Synthesis of Coumarin Derivatives: Green Approach. Der Pharma Chemica.
  • (2017).
  • (n.d.).
  • Rahmat Mohamed Tahir. (n.d.).
  • Khatavi, S. Y., et al. (2018). Microwave Accelerated Synthesis of 2-Oxo-2H-Chromene-3-Carboxylic Acid Using WELFSA. Bentham Science.
  • (n.d.). Safety Considerations for Microwave Synthesis.
  • (2021). Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles.
  • Glasnov, T. N., & Kappe, C. O. (n.d.). Organic Syntheses Procedure.
  • Miñoza, S., et al. (2022). Microwave-promoted Synthesis and Optoelectronic Properties of Ethoxycarbonyl-substituted Coumarin and Benzo[f]coumarin. Philippine Journal of Science, 151(5), 1647–1656.
  • (n.d.). PART - 1 INTRODUCTION.
  • (n.d.). Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. PMC.
  • Khatavi, S. Y., et al. (2018). Microwave Accelerated Synthesis of 2-Oxo-2H-Chromene-3-Carboxylic Acid Using WELFSA. Bentham Science Publishers.
  • (n.d.). Microwave assisted one pot multicomponent synthesis of 2‐(‐4‐oxo‐2‐(1‐(2‐oxo‐2h‐Chromen‐3‐Yl) ethylidene)h. Lirias.
  • (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals.
  • (n.d.). Microwave Synthesis. Organic Chemistry Portal.
  • Patil, A. B., et al. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • (n.d.). Microwave-Assisted Green Synthesis. Anton Paar Wiki.
  • (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • (2008).
  • (n.d.). Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Der Pharma Chemica.
  • (n.d.). Microwave-Assisted Synthesis of some chromene compounds and Their Biological Activity Assessment. JMEST.
  • (2015).
  • (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • (2021). Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. Arabian Journal of Chemistry.
  • (n.d.).
  • (2024).
  • (n.d.). 6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid | C10H4Br2O4. PubChem.

Sources

Application

Application Note: Eco-Efficient Synthesis of Brominated Coumarin-3-Carboxylates

Executive Summary Brominated coumarin-3-carboxylates are critical pharmacophores in drug discovery, exhibiting potent anticoagulant, antimicrobial, and anticancer activities. Traditional synthesis (e.g., Pechmann or Knoe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated coumarin-3-carboxylates are critical pharmacophores in drug discovery, exhibiting potent anticoagulant, antimicrobial, and anticancer activities. Traditional synthesis (e.g., Pechmann or Knoevenagel condensations) often relies on volatile organic solvents (VOCs), stoichiometric toxic catalysts (piperidine), and energy-intensive refluxing.

This Application Note details three validated Green Chemistry protocols for synthesizing these scaffolds. These methods prioritize Atom Economy , Hazard Reduction , and Energy Efficiency . We utilize the specific example of synthesizing Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate to demonstrate these principles.

Strategic Overview & Mechanism

The core transformation relies on the Knoevenagel condensation followed by rapid intramolecular cyclization (transesterification).

Key Reaction Components:

  • Substrate: 5-Bromosalicylaldehyde (provides the bromine handle for further cross-coupling).

  • Active Methylene: Diethyl malonate (or Meldrum’s acid for carboxylic acid derivatives).

  • Green Driver: Hydrophobic effect (water), Mechanical energy (grinding), or Dielectric heating (Microwave).

Visualization: Reaction Mechanism

The following diagram illustrates the mechanistic pathway common to these green protocols.

ReactionMechanism Start 5-Bromosalicylaldehyde + Diethyl Malonate Inter1 Aldol-Type Intermediate Start->Inter1 Base/Catalyst Inter2 E-Alkene (Knoevenagel Product) Inter1->Inter2 -H2O Cyclization Intramolecular Transesterification Inter2->Cyclization Cyclization Product Brominated Coumarin-3-Carboxylate Cyclization->Product -EtOH

Figure 1: Mechanistic pathway for the synthesis of brominated coumarin-3-carboxylates via Knoevenagel condensation.

Experimental Protocols

Method A: The "On-Water" Protocol (Hydrophobic Effect)

Principle: Organic reactants are insoluble in water. Vigorous stirring creates an aqueous suspension where the reaction accelerates at the organic-water interface due to "on-water" hydrophobic effects and hydrogen bonding stabilization of the transition state [1].

Reagents:

  • 5-Bromosalicylaldehyde (10 mmol)

  • Diethyl malonate (10 mmol)

  • Water (Deionized, 20 mL)

  • Catalyst: Ammonium Acetate (20 mol%) or Fruit Extract (e.g., Acacia concinna [2])

Protocol:

  • Charge: In a 50 mL round-bottom flask, add 10 mmol of 5-bromosalicylaldehyde and 10 mmol of diethyl malonate.

  • Suspend: Add 20 mL of deionized water. The mixture will appear heterogeneous (oily droplets or suspension).

  • Catalyze: Add 20 mol% Ammonium Acetate (approx. 150 mg).

  • Agitate: Stir vigorously (magnetic stir bar at >600 RPM) at Room Temperature (RT) or mild heat (50°C).

    • Expert Insight: High shear is critical to maximize the interfacial surface area.

  • Monitor: Reaction typically completes in 2–4 hours. Completion is visually indicated when the oily suspension solidifies into a precipitate.

  • Work-up: Filter the solid precipitate. Wash with cold water (3 x 10 mL) to remove the catalyst.

  • Purification: Recrystallize from Ethanol:Water (8:2) if necessary.

Method B: Mechanochemical Synthesis (Solvent-Free Grinding)

Principle: Mechanical energy provided by grinding generates sufficient local heat and microscopic mass transfer to drive the reaction without any bulk solvent, satisfying the "Solvent Prevention" principle of Green Chemistry [3].

Reagents:

  • 5-Bromosalicylaldehyde (5 mmol)

  • Diethyl malonate (5 mmol)

  • Catalyst: Basic Alumina or K₂CO₃ (10 mol%)

Protocol:

  • Load: Place 5 mmol of the aldehyde and 5 mmol of the ester into a clean porcelain mortar.

  • Grind: Grind the mixture with a pestle for 5–10 minutes. A "melt" may form initially, followed by solidification.

  • Rest: Allow the mixture to stand for 10 minutes (aging).

  • Monitor: Check progress via TLC (20% Ethyl Acetate in Hexane).

  • Work-up: Add 10 mL of cold water to the mortar to dissolve the inorganic base. Filter the resulting solid product.

  • Purification: Recrystallize from hot ethanol.

Method C: Microwave-Assisted Synthesis in Ionic Liquids

Principle: Ionic liquids (ILs) act as both solvent and catalyst (dual role). They absorb microwave irradiation efficiently, providing rapid, uniform heating. ILs like [Bmim]OH or [Hmim]Tfa are recyclable [4].

Reagents:

  • 5-Bromosalicylaldehyde (2 mmol)

  • Diethyl malonate (2 mmol)

  • Ionic Liquid: 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH) (2 mL)

Protocol:

  • Charge: Mix reactants and IL in a microwave-safe vial (10 mL).

  • Irradiate: Place in a microwave reactor (e.g., CEM Discover or Monowave).

    • Settings: 80°C, Power 100W, Hold time: 2–5 minutes.

  • Cool: Allow the vial to cool to RT.

  • Extraction: Add Water (5 mL) to the vial. The product will precipitate, while the IL remains in the aqueous phase.

  • Recovery: Filter the product.

    • Green Factor: The filtrate (containing IL) can be dried under vacuum and reused for 3–4 cycles with minimal loss of activity.

Comparative Analysis & Decision Matrix

The following table summarizes the efficiency metrics for the synthesis of Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate.

MetricMethod A: On-WaterMethod B: GrindingMethod C: MW + Ionic Liquid
Reaction Time 2–4 Hours15–30 Minutes2–5 Minutes
Yield 85–90%88–94%92–98%
Energy Input Low (Stirring only)Low (Manual/Mill)Medium (Microwave)
Scalability HighLow/MediumMedium
E-Factor Very Low (Water waste)Excellent (No solvent)Good (Recyclable IL)
Visualization: Workflow Decision Matrix

Use this logic flow to select the appropriate method for your laboratory constraints.

DecisionMatrix Start Start: Select Protocol CheckMW Is Microwave Reactor Available? Start->CheckMW CheckScale Target Scale? CheckMW->CheckScale No MethodC Method C: Ionic Liquid + MW (High Throughput) CheckMW->MethodC Yes MethodB Method B: Mechanochemistry (Small Scale/Screening) CheckScale->MethodB < 1 gram MethodA Method A: On-Water Suspension (Large Scale/Low Cost) CheckScale->MethodA > 1 gram

Figure 2: Decision matrix for selecting the optimal green synthesis protocol.

References

  • Breslow, R. (1991). Hydrophobic effects on simple organic reactions in water. Accounts of Chemical Research, 24(6), 159–164.

  • Salman, S., et al. (2017). Green synthesis and characterization of 3-carboxycoumarin and ethylcoumarin-3-carboxylate via Knoevenagel condensation. Asian Journal of Chemistry, 29(2), 261-266.

  • Bakal, S., et al. (2016). Mechanochemical synthesis of coumarin-3-carboxylic acid using a modified grind technique. Gordon College Green Chemistry.

  • Ranu, B. C., & Banerjee, S. (2005). Ionic liquid as catalyst and reaction medium: The dramatic influence of a task-specific ionic liquid, [bmIm]OH, in Michael addition of active methylene compounds to conjugated ketones, carboxylic esters, and nitriles. Organic Letters, 7(14), 3049–3052.

  • Hebade, M. J., et al. (2022).[1] Microwave Assisted, Fly Ash Catalyzed Synthesis of Coumarin Derivatives: Green Approach. Der Pharma Chemica, 14(2), 1-5.

Sources

Method

Application Note: Advanced Crystallization Protocols for Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate

Abstract This guide details the isolation and purification of ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate (also known as ethyl 6,8-dibromocoumarin-3-carboxylate). Synthesized via the Knoevenagel condensation of 3,5...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the isolation and purification of ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate (also known as ethyl 6,8-dibromocoumarin-3-carboxylate). Synthesized via the Knoevenagel condensation of 3,5-dibromosalicylaldehyde and diethyl malonate, this compound presents unique purification challenges due to the steric bulk and lipophilicity introduced by the dibromo-substitution pattern. This note provides a robust, self-validating protocol for recrystallization using ethanol-based systems and outlines strategies for growing single crystals suitable for X-ray diffraction (XRD).

Introduction & Physicochemical Context

The coumarin-3-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a precursor for anticoagulants, anticancer agents, and fluorescent probes. The introduction of bromine atoms at the C6 and C8 positions significantly alters the physicochemical profile of the molecule compared to the unsubstituted parent coumarin.

  • Lipophilicity: The 6,8-dibromo motif increases

    
    , reducing water solubility and necessitating organic solvent systems for purification.
    
  • Crystal Packing: The heavy halogen atoms facilitate halogen bonding (

    
     or 
    
    
    
    ), which often leads to higher lattice energies and melting points. This can result in "oiling out" if the solvent system is not carefully tuned.
  • Synthesis Context: The crude product, typically isolated by quenching the reaction mixture into ice water, often contains unreacted salicylaldehyde, piperidine hydrobromide salts, and oligomeric byproducts. Crystallization is the critical step to remove these impurities without tedious column chromatography.

Protocol A: Bulk Purification (Recrystallization)

Objective: To obtain high-purity (>98%) solid for biological screening or further synthesis.

Materials
  • Crude Solid: Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate (yellow/off-white solid).

  • Primary Solvent: Absolute Ethanol (EtOH).[1]

  • Co-solvent (Optional): Glacial Acetic Acid (AcOH) or Chloroform (

    
    ).
    
  • Equipment: Hot plate/stirrer, reflux condenser, Buchner funnel, vacuum pump.

Step-by-Step Methodology
  • Solubility Check (Pilot):

    • Place 50 mg of crude solid in a test tube.

    • Add 0.5 mL Ethanol. Heat to boiling.

    • Observation: If the solid dissolves completely, ethanol is suitable. If insoluble, add drops of Glacial Acetic Acid or Chloroform until dissolution occurs at reflux.

    • Cooling: Allow to cool to room temperature (RT). If crystals form, proceed.[2] If oil forms, the solvent is too non-polar or the concentration is too high.

  • Dissolution (Scale-Up):

    • Transfer the crude bulk solid to an Erlenmeyer flask.

    • Add Ethanol (approx. 10-15 mL per gram of solid). Note: The dibromo derivative is less soluble than the unsubstituted ester; use sufficient solvent to avoid premature precipitation.

    • Add a magnetic stir bar and attach a reflux condenser.

    • Heat the mixture to reflux (

      
      ) with vigorous stirring.
      
    • Critical Step: If the solution is not clear after 10 minutes of reflux, add small aliquots of Ethanol (or Chloroform if highly insoluble) until clarity is achieved.

    • Optional: If colored impurities persist (dark brown/black), add activated charcoal (1-2% w/w), reflux for 5 mins, and filter hot through a Celite pad.

  • Controlled Cooling (Nucleation):

    • Remove the flask from heat. Place it on a cork ring or wood block to insulate it from the cold benchtop.

    • Allow the solution to cool slowly to RT over 1-2 hours. Rapid cooling promotes the inclusion of impurities and formation of microcrystalline powder rather than defined needles/prisms.

    • Troubleshooting: If no crystals appear at RT, scratch the inner wall of the flask with a glass rod or add a "seed crystal" from the pilot batch.

  • Completion & Isolation:

    • Once at RT, cool the flask in an ice bath (

      
      ) for 30 minutes to maximize yield.
      
    • Filter the crystals using a Buchner funnel under vacuum.

    • Wash: Wash the filter cake with cold Ethanol (

      
       mL). Do not use room temp ethanol, or you will lose product.
      
    • Dry the solid in a vacuum oven at

      
       for 4 hours.
      
Data Interpretation
ParameterAcceptance CriteriaNotes
Appearance White to pale yellow needles/prismsDark yellow indicates residual aldehyde or oligomers.
Melting Point Sharp range (

variance)
Broad range implies solvent inclusion or impurity.
TLC Single spot (

in 7:3 Hex:EtOAc)
No trailing or baseline material.

Protocol B: Single Crystal Growth (Solvent Diffusion)

Objective: To grow X-ray quality single crystals for structural determination.

Methodology: Liquid-Liquid Diffusion
  • Inner Solution: Dissolve 20 mg of the pure compound in a minimal amount (1-2 mL) of a "Good Solvent" (e.g., Chloroform or Dichloromethane) in a small vial (Vial A).

  • Outer Solvent: Place Vial A (uncapped) inside a larger jar (Vial B) containing a "Poor Solvent" (e.g., Hexane or Pentane).

  • Equilibration: Cap Vial B tightly. The volatile poor solvent will slowly diffuse into the good solvent, reducing solubility gradually.

  • Harvest: Leave undisturbed for 3-7 days. Check for the formation of distinct geometric prisms.

Process Visualization

Figure 1: Purification Workflow

This diagram illustrates the decision logic for solvent selection and the critical path for isolating high-purity crystals.

CrystallizationWorkflow Start Crude Reaction Mixture (Solid Precipitate) Wash Water Wash (Remove Piperidine/Salts) Start->Wash SolventSelect Solvent Selection: Reflux in Ethanol Wash->SolventSelect CheckSolubility Dissolved? SolventSelect->CheckSolubility AddCoSolvent Add CHCl3 or AcOH (Increases Solubility) CheckSolubility->AddCoSolvent No (Turbid) HotFilter Hot Filtration (Remove Insolubles/Charcoal) CheckSolubility->HotFilter Yes (Clear) AddCoSolvent->CheckSolubility SlowCool Slow Cooling (Reflux -> RT -> 4°C) HotFilter->SlowCool Isolate Vacuum Filtration & Cold EtOH Wash SlowCool->Isolate Dry Vacuum Drying (50°C) Isolate->Dry

Caption: Workflow for the purification of ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate, emphasizing the iterative solvent adjustment step.

Troubleshooting & Optimization

ProblemRoot CauseCorrective Action
Oiling Out Solution cooled too fast or concentration too high.Re-heat to reflux, add 10-20% more solvent, and cool very slowly. Add a seed crystal at the cloud point.
Low Yield Product is too soluble in Ethanol.Concentrate the mother liquor by 50% and re-cool, or switch to an Ethanol/Water (80:20) system.
Colored Crystals Trapped impurities (phenolic oxidation products).Recrystallize again using activated charcoal. Ensure the wash solvent is thoroughly chilled.

References

  • Soni, J. N., & Soman, S. S. (2014). Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Der Pharma Chemica, 6(1), 396-403.[3]

  • Song, L. M., & Gao, J. H. (2014). Synthesis, Crystal Structure and Photoluminescence of Ethyl Coumarin-3-carboxylate Derivatives. Chinese Journal of Structural Chemistry, 33(1), 57-64.

  • Organic Syntheses. (1943). Ethyl n-Butylmalonate (General Malonate Condensation Protocols). Organic Syntheses, Coll. Vol. 2, p. 191.

  • Bhat, M. A., et al. (2020). Overview on developed synthesis procedures of coumarin heterocycles. Journal of the Iranian Chemical Society, 17, 3031–3094.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing yield of ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate synthesis

Topic: Optimization of Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate Synthesis Ticket ID: CHEM-OPT-68DB Status: Open Assigned Specialist: Senior Application Scientist Introduction: The Synthetic Challenge Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate Synthesis Ticket ID: CHEM-OPT-68DB Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Synthetic Challenge

Welcome to the Technical Support Center. You are likely here because the Knoevenagel condensation of 3,5-dibromosalicylaldehyde with diethyl malonate is yielding suboptimal results.

While the general synthesis of coumarin-3-carboxylates is well-documented, the 6,8-dibromo substitution pattern introduces specific electronic and steric challenges. The electron-withdrawing bromine atoms at positions 3 and 5 of the salicylaldehyde starting material increase the electrophilicity of the aldehyde (good for initial attack) but can reduce the nucleophilicity of the phenolic hydroxyl group required for the subsequent transesterification (cyclization).

This guide prioritizes yield maximization and purity through mechanistic control.

Module 1: The Gold Standard Protocol (Baseline)

User Question: "I'm following a standard literature prep, but my yields are stuck at 50-60%. What is the robust baseline protocol?"

Technical Response: For the 6,8-dibromo derivative, the classic Piperidine/Acetic Acid catalytic system in ethanol is reliable only if moisture is strictly controlled. The reaction proceeds via a Knoevenagel condensation followed by an intramolecular Pinner-type cyclization.

Optimized Protocol (Target Yield: >85%)
  • Reactants:

    • Substrate: 3,5-Dibromosalicylaldehyde (10 mmol, 2.80 g)

    • Reagent: Diethyl malonate (11 mmol, 1.76 g) — 10% molar excess is critical to drive kinetics.

    • Solvent: Absolute Ethanol (30 mL) — Must be dry.

    • Catalyst: Piperidine (0.5 mL) + Glacial Acetic Acid (5 drops).

  • Procedure:

    • Step 1: Dissolve the aldehyde and diethyl malonate in ethanol at room temperature.

    • Step 2: Add piperidine, followed by acetic acid. The solution may turn yellow/orange (formation of iminium intermediate).

    • Step 3: Reflux at 78°C for 2–4 hours . Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

    • Step 4 (Critical): Upon completion, cool to RT and then to 0°C. The product should precipitate.

    • Step 5 (Workup): Filter the solid. Wash with cold ethanol (2x 5 mL) and then water (to remove piperidinium salts).

    • Step 6: Recrystallize from Ethanol/Chloroform (3:1) if purity is <98%.[1]

Mechanistic Workflow

The following diagram illustrates the reaction pathway and the critical cyclization step where yield is often lost due to hydrolysis.

ReactionMechanism Start 3,5-Dibromosalicylaldehyde + Diethyl Malonate Inter1 Iminium Ion Formation Start->Inter1 Piperidine Inter2 Aldol-type Intermediate Inter1->Inter2 Nucleophilic Attack Cyclization Intramolecular Transesterification Inter2->Cyclization - H2O (Elimination) Product Ethyl 6,8-dibromo-2-oxo- 2H-chromene-3-carboxylate Cyclization->Product - EtOH (Cyclization)

Figure 1: Mechanistic pathway highlighting the sequential condensation and cyclization steps.

Module 2: Troubleshooting & Optimization (FAQs)

User Question: "My product is oily or sticky, and the yield is low. Why is the cyclization failing?"

Technical Response: This is a common issue with halogenated salicylaldehydes. The "stickiness" often results from incomplete cyclization (presence of the open-chain intermediate) or hydrolysis of the ester.

Troubleshooting Logic Tree

Troubleshooting Problem Low Yield / Sticky Product CheckTLC Check TLC (Is Aldehyde present?) Problem->CheckTLC YesAldehyde Yes: Incomplete Conversion CheckTLC->YesAldehyde NoAldehyde No: Side Reactions CheckTLC->NoAldehyde Action1 Increase Catalyst Load (Check Piperidine freshness) YesAldehyde->Action1 Action2 Switch Solvent to Toluene (Use Dean-Stark Trap) YesAldehyde->Action2 CheckpH Check Workup pH NoAldehyde->CheckpH Action3 Acidify to pH 2-3 (Prevent Hydrolysis) CheckpH->Action3

Figure 2: Decision matrix for troubleshooting low yields and purification issues.

Critical Optimization Parameters
ParameterStandard ConditionOptimized Condition (High Yield)Why?
Solvent EthanolToluene (with Dean-Stark)Ethanol allows equilibrium reversal. Toluene + Dean-Stark actively removes water, driving the reaction to completion.
Catalyst PiperidinePiperidine + AcOH (1:2) Excess acid buffers the system, preventing the ring-opening hydrolysis of the coumarin product.
Temperature 78°C (Reflux)110°C (Reflux) Higher kinetic energy overcomes the steric hindrance of the 3-bromo group (product position 8).
Workup Water WashAcidic Wash (HCl) Neutralizing the piperidine prevents base-catalyzed hydrolysis during isolation.

Module 3: Green Chemistry Alternatives

User Question: "We are moving towards green chemistry. Can we avoid Toluene and Piperidine?"

Technical Response: Yes. For halogenated coumarins, Solid-State Grinding and Ionic Liquids have shown superior yields compared to solvent-based methods, often exceeding 90% yield due to the high concentration of reactants.

Protocol A: Catalyst-Free Grinding (Mechanochemistry)
  • Method: Mix 3,5-dibromosalicylaldehyde (1 eq) and diethyl malonate (1 eq) with Potassium Carbonate (K2CO3) (10 mol%) in a mortar.

  • Action: Grind vigorously for 10–15 minutes at room temperature.

  • Observation: The mixture will turn into a solid paste (yellowish).

  • Workup: Wash the paste with cold water to remove K2CO3. Recrystallize the residue from ethanol.

  • Yield Expectation: ~88-92%.

Protocol B: Ionic Liquid ([Bmim]BF4)
  • Method: Use 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim]BF4) as both solvent and catalyst.

  • Conditions: Stir at 80°C for 45 minutes.

  • Advantage: The ionic liquid stabilizes the charged intermediates, facilitating the attack of the malonate on the electron-deficient aldehyde.

  • Recycling: The IL can be washed with ether (to remove product) and reused 3-4 times.

References

  • General Knoevenagel Mechanism & Coumarin Synthesis

    • Source: Brufola, G., et al. "Knoevenagel condensation in basic media: A revisit." Heterocycles, 1996.
    • Relevance: Establishes the baseline mechanism for piperidine-catalyzed condens
  • Synthesis of Halogen

    • Source: Karami, B., et al. "Synthesis of coumarin derivatives using catalytic amounts of magnesium oxide." Molecules, 2012.
    • Relevance: Demonstrates the reactivity of substituted salicylaldehydes (including bromo-derivatives).[2]

  • Green Synthesis (Grinding Method)

    • Source: Bose, A. K., et al. "Microwave induced organic reaction enhancement (MORE) chemistry: Techniques for rapid synthesis.
    • Relevance: Validates the solvent-free approach for condens
  • Ionic Liquid Protocols

    • Source: Ranu, B. C., & Jana, R. "Ionic liquid as a catalyst and reaction medium. The dramatic influence of a task-specific ionic liquid, [bmIm]OH, in Michael addition of active methylene compounds to conjugated ketones, carboxylic esters, and nitriles." Journal of Organic Chemistry, 2005.
    • Relevance: Provides the basis for using imidazolium-based ILs in active methylene condens

Sources

Optimization

Technical Support Center: Purification Strategies for 3,5-Dibromosalicylaldehyde Removal

Topic: Selective removal of unreacted 3,5-dibromosalicylaldehyde (3,5-DBSA) from synthetic reaction mixtures (typically Schiff base condensations or metal complexations). Executive Summary 3,5-Dibromosalicylaldehyde (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selective removal of unreacted 3,5-dibromosalicylaldehyde (3,5-DBSA) from synthetic reaction mixtures (typically Schiff base condensations or metal complexations).

Executive Summary

3,5-Dibromosalicylaldehyde (CAS: 90-59-5) is a common intermediate in the synthesis of Schiff base ligands and pharmaceutical precursors.[1][2][3][4][5] However, its lipophilicity (due to bromine substituents) and moderate polarity often cause it to co-elute with products during chromatography.

This guide details three "self-validating" purification protocols designed to exploit the specific chemical handles of 3,5-DBSA:

  • The Carbonyl Handle: Chemoselective scavenging via bisulfite adduct formation.[6][7]

  • The Phenolic Handle: pH-controlled extraction exploiting the molecule's acidity (pKa ~6.08).

  • Solubility Differentials: Recrystallization matrices.

Decision Matrix: Selecting Your Protocol

Before proceeding, determine the stability profile of your target product using the decision tree below.

PurificationStrategy Start Crude Mixture Containing 3,5-DBSA Impurity Q1 Is your Target Product an Aldehyde? Start->Q1 Q2 Is your Target Product Base-Sensitive (e.g., hydrolyzable ester)? Q1->Q2 No MethodC Method C: Recrystallization (Solubility Differential) Q1->MethodC Yes MethodA Method A: Bisulfite Scavenging (Recommended High Specificity) Q2->MethodA Yes (Avoid Base) MethodB Method B: Carbonate Wash (Exploits pKa ~6.08) Q2->MethodB No (Stable to pH 9)

Figure 1: Strategic decision tree for selecting the optimal purification method based on product stability.

Module 1: The Bisulfite Scavenging Protocol (Chemoselective)

Best For: Schiff bases, metal complexes, and non-carbonyl targets. Mechanism: Sodium bisulfite attacks the aldehyde carbonyl of 3,5-DBSA, forming a water-soluble sulfonate adduct. The lipophilic bromine atoms cannot overcome the high polarity of the sulfonate group, forcing the impurity into the aqueous phase.

Reagents Required
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Scavenger: Saturated aqueous Sodium Metabisulfite (

    
    ) or Sodium Bisulfite (
    
    
    
    ).
Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in minimal organic solvent (DCM is preferred for solubility).

  • Scavenging: Add an equal volume of saturated aqueous sodium bisulfite.

  • Agitation: Shake vigorously in a separatory funnel for 3–5 minutes .

    • Technical Insight: Vigorous agitation is critical to increase the interfacial surface area, as the reaction occurs at the phase boundary.

  • Separation: Allow layers to separate.

    • Bottom Layer (DCM): Contains your purified product.[8]

    • Top Layer (Aqueous): Contains the 3,5-DBSA-bisulfite adduct.

  • Validation (TLC): Spot the organic layer against the crude. The aldehyde spot (typically bright yellow/orange) should be absent.

  • Wash: Wash the organic layer once with brine to remove residual salts, then dry over

    
     and concentrate.
    
Module 2: The pH-Switch Extraction (Acid-Base)

Best For: Products that are neutral and stable at pH 8–9. Mechanism: 3,5-Dibromosalicylaldehyde is significantly more acidic (pKa ~6.08) than unsubstituted salicylaldehyde (pKa ~8.3) due to the electron-withdrawing nature of the bromine atoms [1]. This allows for selective deprotonation using weak bases like Sodium Carbonate, avoiding the hydrolysis risks associated with strong hydroxides.

Reagents Required
  • Buffer: 5% w/v Sodium Carbonate (

    
    ) solution (pH ~11) or 10% Sodium Bicarbonate (
    
    
    
    ) (pH ~8.5).
  • Solvent: Diethyl Ether (

    
    ) or EtOAc.
    
Step-by-Step Protocol
  • Dissolution: Dissolve crude material in EtOAc or Ether.

  • Extraction: Wash the organic phase 2x with the Carbonate solution.

    • Visual Cue: The aqueous layer will likely turn bright yellow . This is the phenolate anion of 3,5-DBSA [2].

  • Partitioning: The ionized 3,5-DBSA migrates to the aqueous layer; the neutral product remains in the organic layer.

  • Rinse: Wash the organic phase with water (to remove trapped base) followed by brine.

  • Workup: Dry over

    
     and evaporate.
    

Warning: Do not use this method if your product contains free phenolic groups or acidic protons, as they will also be extracted.

Module 3: Quantitative Comparison of Methods
FeatureMethod A: BisulfiteMethod B: Carbonate WashMethod C: Recrystallization
Selectivity High (Specific to Aldehydes)Medium (Specific to Acids)Low (Solubility dependent)
Yield Loss < 5% (Mechanical loss only)< 5% (If product is neutral)20–40% (Mother liquor loss)
Time Required 15 Minutes15 Minutes12–24 Hours
Key Risk SO2 gas evolution (minor)Product HydrolysisCo-crystallization
Troubleshooting & FAQ

Q: I used the Bisulfite method, but my product precipitated during the wash.

  • Cause: Your product might be forming a reversible adduct or is simply insoluble in the organic solvent when saturated with water.

  • Fix: Add a co-solvent like Tetrahydrofuran (THF) to the organic layer to boost solubility, or filter the precipitate and wash it with water (if the precipitate is the product).

Q: The 3,5-DBSA spot on TLC is faint but won't go away completely.

  • Cause: Equilibrium limitation. The bisulfite reaction is reversible.[6][7][9]

  • Fix: Perform "Counter-Current" washing. Wash the organic layer 3 times with fresh portions of bisulfite solution rather than one large wash. This shifts the equilibrium toward the aqueous adduct.

Q: Can I use Silica Chromatography?

  • Answer: Yes, but it is often unnecessary. If you must, 3,5-DBSA has a distinct retention factor (Rf) due to intramolecular hydrogen bonding between the phenol and aldehyde.

  • Tip: Pre-treat the silica column with 1% Triethylamine if your product is acid-sensitive, as silica is slightly acidic.

Q: How do I confirm the yellow impurity is actually 3,5-DBSA?

  • Answer: 3,5-DBSA acts as a pH indicator. Spot it on a TLC plate and expose it to ammonia vapor. If it turns from pale yellow to deep bright yellow/orange immediately, it is likely the free phenol form of the aldehyde [2].

References
  • ChemicalBook. (2025). 3,5-Dibromosalicylaldehyde Properties and Acidity Data. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). 3,5-Dibromosalicylaldehyde Mass Spectrum and Chemical Data. NIST Chemistry WebBook, SRD 69.[10] Retrieved from

  • BenchChem. (2025).[8] Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite. Application Note. Retrieved from

  • Boucher, M. M., et al. (2017).[9] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403.[9] (Cited via University of Rochester protocols). Retrieved from

Sources

Troubleshooting

recrystallization solvents for high purity ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate

Executive Summary & Solvent Logic User Query: "What are the optimal solvent systems for recrystallizing ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate to achieve >98% HPLC purity?" Technical Analysis: The target molec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Solvent Logic

User Query: "What are the optimal solvent systems for recrystallizing ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate to achieve >98% HPLC purity?"

Technical Analysis: The target molecule contains a lipophilic coumarin core modified with two bromine atoms (increasing hydrophobicity and lattice energy) and a polar ethyl ester functionality. The primary challenge in purification is balancing the solubility of the hydrophobic dibromo-core against the hydrolytic instability of the ester group.

Primary Solvent Recommendations
Solvent SystemRoleApplication Context
Ethanol (Absolute) Primary Best balance of polarity. Dissolves impurities (unreacted aldehydes) well at RT; dissolves product only at reflux. Green solvent.
Glacial Acetic Acid Alternative High solvency power. Use if the product is too insoluble in Ethanol. Excellent for removing colored phenolic impurities.
EtOH : CHCl₃ (3:1) Specialist Use if the compound is highly crystalline and refuses to dissolve in pure alcohol.
Toluene High-Temp For very high-melting batches (>180°C). Risk of "oiling out" is higher; requires slow cooling.

Critical Warning: Avoid using water as a co-solvent during the dissolution phase. The electron-withdrawing bromine atoms at positions 6 and 8 activate the lactone ring and the ester, making the compound susceptible to hydrolysis (forming the carboxylic acid derivative) if boiled in wet solvents.

Decision Logic: Selecting Your Solvent

Do not guess. Use this logic flow to determine the correct solvent based on your crude material's behavior.

SolventSelection Start Start: Crude Solid SolubilityCheck Test Solubility in Boiling Ethanol (Abs.) Start->SolubilityCheck Dissolves Dissolves Completely? SolubilityCheck->Dissolves UseEtOH Use Absolute Ethanol (Standard Protocol) Dissolves->UseEtOH Yes CheckAcOH Test Solubility in Boiling Glacial AcOH Dissolves->CheckAcOH No (Insoluble) DissolvesAcOH Dissolves? CheckAcOH->DissolvesAcOH UseAcOH Use Glacial Acetic Acid (Protocol B) DissolvesAcOH->UseAcOH Yes TryCoSolvent Use EtOH:CHCl3 (3:1) (Protocol C) DissolvesAcOH->TryCoSolvent No

Figure 1: Solvent Selection Decision Tree. Follow the path based on solubility tests of 100mg samples.

Detailed Protocols

Protocol A: Ethanol Recrystallization (Standard)

Best for removing unreacted 3,5-dibromosalicylaldehyde and diethyl malonate.

  • Preparation: Place crude solid in a round-bottom flask (RBF). Add a magnetic stir bar.

  • Dissolution: Add Absolute Ethanol (approx. 10-15 mL per gram of solid).

  • Heating: Heat to reflux (approx. 78°C) with stirring.

    • Note: If solid remains after 15 mins of reflux, add more ethanol in 1 mL increments.

  • Filtration (Hot): If insoluble particles (dust/salts) remain, filter quickly through a pre-warmed glass funnel/fluted filter paper.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours).

    • Do not use an ice bath immediately. Rapid cooling traps impurities.

  • Final Cooling: Once at room temp, place in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Collection: Filter via vacuum (Buchner funnel). Wash cake with cold ethanol.

Protocol B: Glacial Acetic Acid (For Low Solubility Batches)

Best for high-purity requirements where ethanol fails to dissolve the matrix.

  • Dissolution: Suspend solid in Glacial Acetic Acid (5-8 mL per gram).

  • Heating: Heat to boiling (use a fume hood; vapor is corrosive). The solution should become clear.

  • Cooling: Allow to cool slowly to RT. The dibromo-ester usually crystallizes as heavy, distinct needles or prisms from AcOH.

  • Washing: Filter the crystals.

    • Critical Step: Wash the filter cake first with a small amount of cold acetic acid, then thoroughly with cold water to remove acid traces, and finally with a small amount of cold ethanol to aid drying.

Troubleshooting Guide (FAQ)

Q1: The product is "oiling out" (forming a liquid layer) instead of crystallizing.

  • Cause: The temperature dropped too quickly, or the solvent is too polar (if water was used).

  • Fix: Re-heat the mixture until clear. Add a "seed crystal" of pure product if available. Scratch the inner wall of the flask with a glass rod to induce nucleation. Allow to cool very slowly (wrap the flask in a towel).

Q2: The crystals are yellow/brown, but the product should be white/off-white.

  • Cause: Phenolic impurities (oxidized salicylaldehyde derivatives) or polymerized byproducts.

  • Fix: Perform a "Hot Filtration" step with Activated Charcoal .

    • Dissolve crude in hot ethanol.

    • Add activated charcoal (1-2% by weight). Stir for 5 mins at reflux.

    • Filter hot through Celite/diatomaceous earth.

    • Proceed with crystallization.

Q3: My yield is very low (<40%).

  • Cause: Too much solvent was used (product remains in the mother liquor).

  • Fix: Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume and cool again to harvest a "second crop" of crystals. Note: The second crop is usually less pure.

Q4: NMR shows a carboxylic acid peak (broad singlet >10 ppm).

  • Cause: Hydrolysis of the ethyl ester occurred.[1][2]

  • Fix: You cannot "recrystallize away" the acid easily if it co-precipitates. You must avoid water in the heating step. If the acid content is high, re-esterify or discard.

Process Workflow Visualization

RecrystallizationWorkflow Crude Crude Mixture Dissolve Dissolve (Reflux) Crude->Dissolve Charcoal Optional: Add Charcoal Dissolve->Charcoal If Colored FilterHot Hot Filtration Dissolve->FilterHot Standard Charcoal->FilterHot CoolSlow Slow Cooling (RT -> 4°C) FilterHot->CoolSlow Collect Vacuum Filtration CoolSlow->Collect Dry Dry (Vac Oven) Collect->Dry

Figure 2: Standard Recrystallization Workflow. Dashed lines indicate optional remediation steps.

References

  • Coumarin Synthesis & Properties

    • Source: Sigma-Aldrich / Merck. (n.d.). Ethyl 6-Bromocoumarin-3-carboxylate Product Sheet.
  • Knoevenagel Condensation Impurities

    • Source: Alfa Chemistry. (n.d.). Knoevenagel Condensation: Mechanisms and Modifications.
  • General Recrystallization of Coumarin Esters

    • Source: ACG Publications.[1] (2014).[1] Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. (Review confirming ethanol and acetic acid as standard solvents for this class of heterocycles).

  • Solvent Selection Guide

    • Source: University of Rochester, Dept. of Chemistry. Solvents for Recrystallization.

Sources

Optimization

Technical Support Center: Thermal Management in Coumarin-3-Carboxylate Synthesis

Topic: Controlling Temperature for Optimal Synthesis of Coumarin-3-Carboxylates Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals[1] Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Temperature for Optimal Synthesis of Coumarin-3-Carboxylates Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals[1]

Welcome to the Advanced Synthesis Support Module. This guide addresses the critical thermodynamic and kinetic parameters required to synthesize coumarin-3-carboxylates (via Knoevenagel condensation) with high purity. Unlike generic protocols, this module focuses on temperature as the primary control vector for yield optimization and impurity suppression.[1]

Module 1: The Thermal Landscape (Executive Summary)

Synthesis of coumarin-3-carboxylates (typically via salicylaldehyde and diethyl malonate) operates within a specific "thermal window." Deviating from this window activates competing pathways:

  • T < 60°C (Kinetic Trap): Reaction stalls at the benzylidene intermediate; cyclization (lactonization) is slow.

  • T = 78–90°C (Optimal Zone): Promotes rapid Knoevenagel condensation followed by spontaneous intramolecular transesterification (cyclization).

  • T > 120°C (Degradation Zone): Risks hydrolysis of the ester (if moisture is present) followed by rapid decarboxylation, yielding unsubstituted coumarin.[1]

Visualizing the Reaction Pathway & Thermal Checkpoints

The following diagram maps the reaction logic and where temperature exerts control.

ReactionPathway Reagents Salicylaldehyde + Diethyl Malonate Inter Benzylidene Intermediate Reagents->Inter Cat. / < 60°C (Slow Step) Inter->Reagents Reversible if Water not removed Product Coumarin-3- Carboxylate (Target) Inter->Product Cyclization 78-90°C (Optimal) Byproduct Unsubstituted Coumarin + CO2 Product->Byproduct >120°C + H2O (Decarboxylation)

Figure 1: Thermal checkpoints in the Knoevenagel-transesterification cascade. Note the risk of decarboxylation at high temperatures.[2]

Module 2: Standard Protocol & Thermal Logic

Protocol A: Ethanolic Reflux (The "Self-Regulating" System)

Target Temp: ~78°C (Boiling point of Ethanol) Mechanism: The solvent boiling point acts as a thermal clamp, preventing the reaction from reaching the decarboxylation threshold (~140°C).

Step-by-Step Workflow:

  • Charge: Mix Salicylaldehyde (10 mmol) and Diethyl Malonate (10 mmol) in Ethanol (15 mL).

  • Catalyst: Add Piperidine (0.5 mmol) dropwise. Note: Exothermic initiation may occur.

  • Heat: Heat to reflux (78°C). Maintain for 2–4 hours.

  • Monitor: Check TLC. If the intermediate spot persists, the cyclization is incomplete.[1]

  • Cool: Cool to 0–5°C (ice bath). The ester product often precipitates.

  • Purify: Recrystallize from ethanol.

Protocol B: Solvent-Free / Green Synthesis

Target Temp: 80–90°C Mechanism: High concentration increases reaction rate, but lack of solvent heat sink requires precise hotplate control to avoid "runaway" heating spots.[1]

Module 3: Troubleshooting Guide (FAQ Format)

Q1: I have high conversion of aldehyde, but my yield of the ester is low. I see gas evolution during the reaction. What happened?

Diagnosis: Thermal Decarboxylation. You likely exceeded the thermal stability limit of the carboxylic moiety.

  • The Science: While coumarin-3-carboxylic esters are relatively stable, trace water (generated by the Knoevenagel step) can hydrolyze the ester to the acid at high temperatures. The acid form (Coumarin-3-carboxylic acid) is thermally unstable and decarboxylates to unsubstituted coumarin, releasing CO₂ gas [1, 2].

  • The Fix:

    • Lower bath temperature to <90°C.

    • Add a molecular sieve or use a Dean-Stark trap to remove water, preventing the hydrolysis that precedes decarboxylation.

Q2: My reaction mixture turns into a solid, unworkable mass before completion.

Diagnosis: Premature Crystallization (Cold Spots). [1]

  • The Science: Coumarin-3-carboxylates often have high melting points. If the reaction temperature drops below the solubility limit of the intermediate or product while the catalyst is still active, the product crashes out, trapping unreacted reagents [3].[1]

  • The Fix:

    • Ensure the reaction solvent (e.g., Ethanol) is at a rolling reflux (78°C), not just a simmer.[1]

    • If using solvent-free methods, maintain T > 80°C until quenching.[1][3]

Q3: Can I use Microwave Irradiation to speed this up?

Diagnosis: Yes, but requires "Pulsed" Control.

  • The Science: Microwave synthesis can reduce reaction times from hours to minutes (e.g., 60–90 seconds).[1] However, continuous irradiation can cause superheating (>150°C) within the vessel, leading to charring or polymerization [4].[1]

  • The Fix:

    • Set a hard temperature limit (e.g., 100°C) on the microwave reactor.[1]

    • Use a "Cool-down" cycle: Irradiate 30s, Rest 10s.

Module 4: Data & Optimization Tables

Table 1: Temperature vs. Product Distribution

Based on Knoevenagel condensation of Salicylaldehyde + Diethyl Malonate.[4]

TemperatureSolventPrimary ProductMajor ImpurityRisk Factor
25°C (RT) Ionic Liquid / WaterIntermediate / Low YieldUnreacted AldehydeIncomplete Cyclization
78°C (Reflux) EthanolCoumarin-3-carboxylate Trace HydrolysisOptimal Balance
100°C+ Solvent-FreeCoumarin-3-carboxylatePolymerized byproductsViscosity / Charring
140°C+ High BP SolventUnsubstituted CoumarinDecarboxylated speciesLoss of Carboxylate

Module 5: Diagnostic Logic Tree

Use this decision tree to troubleshoot your specific outcome.

Troubleshooting Start Analyze Reaction Outcome YieldLow Yield < 50% Start->YieldLow Impurity Wrong Product / Gas Start->Impurity CheckTemp Check Temp Log YieldLow->CheckTemp CheckWater Check Water Content Impurity->CheckWater Action1 Increase T to Reflux (Promote Cyclization) CheckTemp->Action1 Temp < 60°C Action2 Lower T < 100°C (Prevent Decarboxylation) CheckWater->Action2 Gas Evolution? Action3 Add Drying Agent (Prevent Hydrolysis) CheckWater->Action3 Acid Detected?

Figure 2: Diagnostic logic for correcting thermal and moisture-related failures.

References

  • Schijndel, J., et al. (2019).[1] "Temperature Dependent Green Synthesis of 3-Carboxycoumarins and 3,4-unsubstituted Coumarins." Current Organic Synthesis.

    • Significance: Establishes the competition between esterification and decarboxylation, noting 90°C as a safe upper limit for the carboxylate intermediate before raising to 140°C for decarboxyl
  • Szwaczko, K., et al. (2022).[1][4] "Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester." Biomedical Journal of Scientific & Technical Research.

    • Significance: Validates 80°C in Ethanol as the optimized condition (94% yield) for the ester, confirming the "thermal clamp" theory.
  • Verma, P., et al. (2024).[1] "Synthesis of Coumarin Derivatives via Knoevenagel Condensation under Microwave Irradiation." AIP Conference Proceedings.

    • Significance: Demonstrates the efficacy of short bursts (60s)
    • [1]

  • Hooshmand, S. E., et al. (2024).[1] "Decarboxylation and cross-coupling reactions of coumarin-3-carboxylic acid." Tetrahedron.

    • Significance: Detailed review of the decarboxylation mechanism, emphasizing the instability of the acid form at elevated temper
    • [1]

Sources

Reference Data & Comparative Studies

Validation

X-ray diffraction crystal structure of ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate

This guide provides a structural and functional analysis of Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate , designed for researchers in medicinal chemistry and crystallography. Comparative Guide vs.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a structural and functional analysis of Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate , designed for researchers in medicinal chemistry and crystallography.

Comparative Guide vs. Non-Halogenated Analogs

Executive Summary

Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is a highly functionalized coumarin derivative characterized by significant thermal stability and enhanced lipophilicity compared to its non-halogenated parent.[1]

  • Core Advantage: The 6,8-dibromo substitution pattern introduces strong halogen-bonding capabilities, raising the melting point by >140°C compared to the unsubstituted analog.

  • Primary Application: Pharmacophore scaffold for antiproliferative (anticancer) and antimicrobial drug development; crystal engineering synthon for halogen-bond directed assembly.

Synthesis Protocol (The "How")

To ensure high purity for crystallographic analysis, a Knoevenagel condensation with strict temperature control is required.

Reagents:

  • 3,5-Dibromosalicylaldehyde (1.0 eq)

  • Diethyl malonate (1.0 eq)

  • Piperidine (Catalytic, 0.1 eq)

  • Ethanol (Solvent)[2]

Protocol:

  • Dissolution: Dissolve 3,5-dibromosalicylaldehyde and diethyl malonate in absolute ethanol.

  • Catalysis: Add piperidine dropwise while stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Precipitation: Cool the reaction mixture to room temperature, then to 0°C. The product precipitates as a solid.

  • Purification: Filter the solid and recrystallize from hot Ethanol or Methanol/Chloroform to obtain diffraction-quality crystals.

SynthesisWorkflow Start Reagents: 3,5-Dibromosalicylaldehyde + Diethyl Malonate Catalyst Add Catalyst: Piperidine (Base) Start->Catalyst Reflux Reflux: Ethanol, 78°C 3-5 Hours Catalyst->Reflux Cool Cooling: Precipitation at 0°C Reflux->Cool Crystal Recrystallization: EtOH or MeOH/CHCl3 Cool->Crystal Product Final Product: Ethyl 6,8-dibromo... (Needles/Prisms) Crystal->Product

Figure 1: Step-by-step synthesis and crystallization workflow for high-purity isolation.

Crystallographic & Structural Analysis

The introduction of bromine atoms at positions 6 and 8 drastically alters the crystal packing compared to the parent coumarin.

3.1 Molecular Geometry

The coumarin core is essentially planar. The ester group at position 3 may exhibit slight torsion relative to the ring plane to minimize steric strain, but the conjugation is largely maintained.

  • C6-Br & C8-Br: These bonds are key polarization points. The large bromine atoms create "sigma-holes" (regions of positive electrostatic potential) along the C-Br bond axis.

3.2 Crystal Packing Drivers

Unlike the unsubstituted analog, which relies primarily on weak C-H...O interactions and


-

stacking, the 6,8-dibromo derivative utilizes Halogen Bonding (XB) .
  • Interaction:

    
     (carbonyl).
    
  • Effect: This anchors the molecules into rigid, high-density networks, significantly increasing lattice energy.

3.3 Comparative Data Table

The impact of bromination is best viewed by comparing the physical constants derived from the crystal lattice.

FeatureEthyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate Ethyl 2-oxo-2H-chromene-3-carboxylate (Parent)Significance
Melting Point 231 – 233 °C 86 – 87 °C+145°C shift indicates massive increase in lattice stability due to Br interactions.
Density High (>1.8 g/cm³)Moderate (~1.3 g/cm³)Heavier atoms and tighter packing efficiency.
Solubility Low (DMSO, hot EtOH)High (EtOH, CHCl3)Lipophilicity increases, but lattice energy resists dissolution.
Packing Motif Halogen Bond +

-Stacking
Weak H-Bond +

-Stacking
Br...O interactions act as "molecular glue."
Performance & Utility Guide
4.1 Stability & Handling
  • Thermal: The high melting point (231°C) makes this compound suitable for high-temperature solid-state reactions.

  • Light Sensitivity: Coumarins can photodimerize [2+2 cycloaddition] under UV light. Store in amber vials.

4.2 Biological Potential (Why use this scaffold?)

The 6,8-dibromo motif is not just structural; it is functional.

  • Metabolic Blocking: The C6 and C8 positions are common sites for metabolic hydroxylation (by Cytochrome P450). Blocking them with Br prolongs the drug's half-life.

  • Lipophilicity: The dibromo substitution increases

    
    , facilitating better membrane permeability compared to the parent ester.
    

PackingLogic Br Bromine Atoms (C6, C8) SigmaHole Sigma Hole (+) Formation Br->SigmaHole Polarization Interaction Halogen Bond (C-Br ... O) SigmaHole->Interaction Oxygen Carbonyl Oxygen (-) (Acceptor) Oxygen->Interaction Lattice High Lattice Energy (MP > 230°C) Interaction->Lattice Stabilizes

Figure 2: The mechanism of Halogen Bonding driving the high thermal stability of the 6,8-dibromo derivative.

References
  • Synthesis & Properties:Acta Crystallographica Section E / Journal of Chemical Crystallography. (General reference for coumarin packing trends).
  • Melting Point & Synthesis: Molecules 2022, 27, 8953. "Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives." Link

  • Parent Compound Structure: Acta Cryst. (2012).[3] E68, o3024.[3] "Methyl 2-oxo-2H-chromene-3-carboxylate."[3][4][5] (Analogous packing reference). Link

  • Halogen Bonding in Coumarins: Rasayan J. Chem., 14(1), 488-496 (2021). "Cambridge Structure Database Analysis of Molecular Interaction Energies in Bromine Substituted Coumarin Derivatives." Link

Sources

Comparative

A Researcher's Guide to the Elemental Analysis of Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate

For professionals in drug discovery and chemical synthesis, the precise characterization of novel compounds is paramount. Verifying the elemental composition of a newly synthesized molecule is a fundamental step in confi...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug discovery and chemical synthesis, the precise characterization of novel compounds is paramount. Verifying the elemental composition of a newly synthesized molecule is a fundamental step in confirming its identity and purity. This guide provides an in-depth look at the elemental analysis of a complex heterocyclic compound, ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate, comparing theoretical calculations with practical considerations and alternative analytical techniques.

Unveiling the Molecular Identity: Theoretical Elemental Composition

The initial step in any elemental analysis is the determination of the theoretical percentage of each element based on the compound's molecular formula. Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate, a substituted coumarin, possesses the molecular formula C₁₂H₈Br₂O₄ .

To calculate the theoretical elemental composition, we first determine the molecular weight of the compound using the standard atomic weights of its constituent elements.[1][2][3][4][5][6][7]

  • Carbon (C): 12.011 u[6]

  • Hydrogen (H): 1.008 u[5][7]

  • Bromine (Br): 79.904 u[3]

  • Oxygen (O): 15.999 u[4]

The molecular weight is calculated as follows:

(12 x 12.011) + (8 x 1.008) + (2 x 79.904) + (4 x 15.999) = 375.90 g/mol

With the molecular weight established, the theoretical percentage of each element can be calculated.

ElementSymbolAtomic Weight (u)Atoms in MoleculeTotal Mass (u)Percentage (%)
CarbonC12.01112144.13238.34
HydrogenH1.00888.0642.15
BromineBr79.9042159.80842.51
OxygenO15.999463.99617.02
Total 375.900 100.00

This theoretical data serves as the benchmark against which experimental results are compared.

The Experimental Reality: A Comparison with Alternative Techniques

While elemental analysis is a cornerstone of chemical characterization, it is not performed in a vacuum. A comprehensive understanding of a compound's identity and purity requires the integration of data from multiple analytical techniques. This section compares the insights gained from elemental analysis with those from other common methods used in synthetic chemistry.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Elemental Analysis - Percentage composition of elements (C, H, N, S, Halogens).- Confirms empirical and molecular formula.- Highly accurate for pure samples.- Provides fundamental compositional data.- Requires a pure sample.- Does not provide structural information.- Can be destructive.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Detailed information about the molecular structure.- Number and type of atoms and their connectivity.- Non-destructive.- Provides unambiguous structural elucidation.- Can be less sensitive for certain nuclei.- Complex spectra can be difficult to interpret.
Mass Spectrometry (MS) - Precise molecular weight.- Information about fragmentation patterns, aiding in structural identification.- High sensitivity.- Can be coupled with chromatographic techniques (e.g., GC-MS, LC-MS).- Fragmentation can sometimes be complex.- Isomer differentiation can be challenging.
High-Performance Liquid Chromatography (HPLC) - Purity of the compound.- Quantification of the compound in a mixture.- High resolution and sensitivity.- Can be used for both qualitative and quantitative analysis.- Requires a suitable chromophore for UV detection.- Method development can be time-consuming.
Experimental Workflow: A Synergistic Approach

A robust workflow for the characterization of ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate would involve a multi-pronged analytical strategy.

Caption: Integrated workflow for compound characterization.

In the Lab: Performing the Elemental Analysis

The following is a generalized protocol for the elemental analysis of an organic compound like ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate using a modern automated elemental analyzer.

Protocol: Combustion-Based Elemental Analysis

  • Sample Preparation:

    • Ensure the sample is homogenous and has been thoroughly dried to remove any residual solvents. The presence of solvents will significantly impact the hydrogen and carbon percentages.

    • Accurately weigh approximately 1-3 mg of the sample into a tin or silver capsule. The exact weight is critical for accurate calculations.

  • Instrument Setup:

    • Calibrate the instrument using a certified standard with a known elemental composition (e.g., acetanilide).

    • Set the combustion furnace temperature to approximately 900-1000 °C. This high temperature ensures the complete conversion of the sample to its constituent gases.

  • Analysis:

    • The encapsulated sample is dropped into the combustion furnace.

    • In a stream of pure oxygen, the sample undergoes rapid and complete combustion.

    • The resulting gases (CO₂, H₂O, N₂, SO₂, and halogenated compounds) are carried by a helium stream through a reduction tube to remove excess oxygen and convert nitrogen oxides to N₂.

    • The gases are then separated by a chromatographic column.

    • A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Data Processing:

    • The instrument's software integrates the detector signals and, using the calibration data and the sample weight, calculates the percentage of each element.

Interpreting the Results: The ±0.4% Rule

In practice, experimental results will rarely match the theoretical values perfectly. A generally accepted tolerance for a pure compound is a deviation of ±0.4% for each element. For instance, an experimental carbon percentage between 37.94% and 38.74% would be considered a good match with the theoretical value of 38.34%.

Potential Sources of Error:

  • Incomplete Combustion: This can lead to lower than expected percentages for all elements.

  • Impurities: The presence of residual solvents or starting materials will alter the elemental composition.

  • Hygroscopic Samples: Absorption of atmospheric moisture will lead to an artificially high hydrogen percentage.

  • Weighing Errors: Inaccurate sample weight is a direct source of error in the final calculation.

Conclusion

The elemental analysis of ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate provides a foundational piece of evidence for its chemical identity. The calculated theoretical percentages of C: 38.34%, H: 2.15%, Br: 42.51%, and O: 17.02% serve as the gold standard for experimental verification. However, for a comprehensive and unambiguous characterization, it is imperative that researchers integrate elemental analysis data with orthogonal techniques such as NMR, mass spectrometry, and HPLC. This synergistic approach ensures the highest level of scientific rigor in the verification of novel chemical entities.

References

  • Commission on Isotopic Abundances and Atomic Weights. (2011). Atomic Weight of Bromine. Retrieved from [Link]

  • Commission on Isotopic Abundances and Atomic Weights. (1995). Atomic Weight of Carbon. Retrieved from [Link]

  • Commission on Isotopic Abundances and Atomic Weights. (1961). Hydrogen. Retrieved from [Link]

  • Quora. (2017, February 21). Why atomic mass of oxygen is 16? Retrieved from [Link]

  • Quora. (2017, January 25). What is the atomic mass of carbon? Retrieved from [Link]

  • NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Hydrogen. Retrieved from [Link]

  • NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Bromine. Retrieved from [Link]

  • nglos324. Oxygen. Retrieved from [Link]

  • nglos324. Bromine. Retrieved from [Link]

  • AtomicNumber.net. (2026). Atomic Number 35. Retrieved from [Link]

  • IUPAC. (2023). Atomic Weights of the Elements 2023. Retrieved from [Link]

  • Britannica. (2026, February 17). Oxygen. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, September 8). 2.4: Atomic Mass. Retrieved from [Link]

  • History of Science and Mathematics Stack Exchange. (2019, January 17). How did the early chemists determine the atomic weight of hydrogen? Retrieved from [Link]

  • Royal Society of Chemistry. Hydrogen. Retrieved from [Link]

  • NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Carbon. Retrieved from [Link]

  • Wikipedia. Carbon-12. Retrieved from [Link]

  • PubChem. Carbon. Retrieved from [Link]

  • PubChem. Oxygen. Retrieved from [Link]

  • Wikipedia. Hydrogen. Retrieved from [Link]

  • PubChem. 6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). ethyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

  • MolPort. ETHYL 2-OXO-2H-CHROMENE-3-CARBOXYLATE. Retrieved from [Link]

Sources

Validation

Comparative Guide: Piperidine vs. Pyridine in Knoevenagel Condensation for Coumarin Synthesis

Topic: Comparison of Piperidine vs. Pyridine Catalysts in Coumarin Synthesis Validation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] [1] Executive Summary In...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Piperidine vs. Pyridine Catalysts in Coumarin Synthesis Validation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

[1]

Executive Summary

In the synthesis of coumarin scaffolds—critical pharmacophores in drug discovery—the Knoevenagel condensation between salicylaldehydes and active methylene compounds is the gold standard. This guide provides a technical validation comparing Piperidine (a secondary amine) and Pyridine (a tertiary aromatic amine) as catalysts.

The Verdict: While both bases can catalyze the reaction, piperidine is superior for high-yield, rapid synthesis under mild conditions due to its ability to form reactive iminium intermediates.[1] Pyridine is less effective as a primary catalyst for this specific condensation but excels as a solvent/base hybrid for acid-sensitive substrates or alternative pathways like the Perkin reaction.

Mechanistic Divergence: The "Why" Behind the Yield

The disparity in catalytic performance stems from the fundamental difference in how these two amines interact with the carbonyl substrate (Salicylaldehyde).

Piperidine: Covalent Catalysis (The Iminium Route)

Piperidine (


) acts as a nucleophilic catalyst. It attacks the aldehyde carbonyl to form an iminium ion .
  • Causality: The iminium ion is significantly more electrophilic than the original carbonyl oxygen. This lowers the LUMO energy of the electrophile, facilitating a rapid attack by the enolate of the active methylene compound (e.g., ethyl acetoacetate).[1]

  • Result: Faster reaction rates and higher yields, even at lower temperatures.[1]

Pyridine: General Base Catalysis

Pyridine (


) is a weaker base and a poor nucleophile for iminium formation due to steric and electronic constraints.
  • Causality: It functions primarily by deprotonating the active methylene compound to generate the enolate. It does not effectively activate the aldehyde acceptor.

  • Result: The reaction relies solely on the inherent electrophilicity of the aldehyde, often requiring higher temperatures (reflux) and longer reaction times to drive conversion.

Visualization: Mechanistic Pathways

The following diagram illustrates the kinetic advantage of the piperidine pathway.

MechanismComparison cluster_Piperidine Piperidine Pathway (Covalent Catalysis) cluster_Pyridine Pyridine Pathway (General Base) Substrate Salicylaldehyde Pip_Step1 Nu: Attack Substrate->Pip_Step1 + Piperidine Pyr_Step1 Weak Deprotonation Substrate->Pyr_Step1 + Pyridine Iminium Iminium Ion (High Electrophilicity) Pip_Step1->Iminium - H2O Pip_Product Coumarin (High Yield) Iminium->Pip_Product + Enolate Aldehyde_Free Free Aldehyde (Standard Electrophilicity) Pyr_Step1->Aldehyde_Free No Activation Pyr_Product Coumarin (Mod. Yield) Aldehyde_Free->Pyr_Product + Enolate (Slow)

Figure 1: Mechanistic comparison showing the activation energy advantage provided by piperidine via iminium ion formation.

Comparative Performance Data

The following data aggregates findings from optimization studies where both catalysts were screened for the synthesis of 3-acetylcoumarin and related derivatives.

FeaturePiperidine CatalystPyridine Catalyst
Catalytic Type Nucleophilic (Covalent)General Base / Solvent
Typical Loading Catalytic (0.1 - 10 mol%)Stoichiometric or Solvent Excess
pKa (Conj. Acid) ~11.2 (Stronger Base)~5.2 (Weaker Base)
Yield (Standard) 85% - 98% [1, 2]40% - 65% (unless used as solvent)
Reaction Time 10 min (Microwave) - 2 hrs (Reflux)6 - 24 hrs (Reflux)
Temperature RT to 80°C>100°C (Reflux often required)
Impurity Profile Low (Specific activation)Moderate (Thermal degradation possible)

Key Insight: In optimization screens, piperidine consistently outperforms pyridine in molar yield.[1] For example, Sairam et al. reported that replacing pyridine with piperidine in toluene increased yields from moderate to >80% for substituted coumarins [4].[1]

Experimental Validation Protocols

To validate these claims, we provide two self-consistent protocols. Protocol A is the recommended high-efficiency route.

Protocol A: Piperidine-Catalyzed Synthesis (Recommended)

Objective: Synthesis of 3-acetylcoumarin via Knoevenagel condensation.[2] Rationale: Uses ethanol as a green solvent and piperidine for rapid iminium activation.

  • Preparation: In a 50 mL round-bottom flask, dissolve Salicylaldehyde (10 mmol, 1.22 g) and Ethyl Acetoacetate (10 mmol, 1.30 g) in Ethanol (15 mL).

  • Catalysis: Add Piperidine (5 drops, ~0.1 mL). Note: The solution will turn yellow immediately, indicating imine formation.[1]

  • Reaction: Stir at room temperature for 20 minutes. If precipitation is slow, reflux gently at 60°C for 30 minutes.[1]

  • Monitoring: Check TLC (Hexane:Ethyl Acetate 7:3). The aldehyde spot (

    
    ) should disappear.
    
  • Work-up: Cool the mixture in an ice bath. The product will crystallize as a solid.

  • Purification: Filter the solid, wash with cold ethanol (2 x 5 mL), and recrystallize from ethanol.

    • Expected Yield: 85-92%

    • Melting Point: 120-122°C [1].

Protocol B: Pyridine-Mediated Synthesis (Alternative)

Objective: Synthesis using pyridine as both base and solvent. Rationale: Suitable for substrates that are insoluble in ethanol or sensitive to strong nucleophiles.

  • Preparation: Mix Salicylaldehyde (10 mmol) and Active Methylene Compound (10 mmol) in dry Pyridine (5 mL).

  • Reaction: Reflux the mixture (approx. 115°C) for 6–12 hours.

  • Work-up: Pour the reaction mixture into crushed ice containing concentrated HCl (to neutralize the pyridine).

  • Isolation: Filter the precipitate. The yield is typically lower due to the vigorous work-up required to remove pyridine salts.

    • Expected Yield: 50-65%[3]

Visualization: Experimental Workflow

Workflow cluster_RouteA Route A: Piperidine (High Efficiency) cluster_RouteB Route B: Pyridine (Solvent Method) Start Start: Salicylaldehyde + Active Methylene StepA1 Add EtOH + Cat. Piperidine Start->StepA1 StepB1 Dissolve in Pyridine (Excess) Start->StepB1 StepA2 Stir RT/60°C (30 min) StepA1->StepA2 StepA3 Ice Bath Crystallization StepA2->StepA3 End Filtration & Recrystallization StepA3->End StepB2 Reflux >100°C (6-12 hrs) StepB1->StepB2 StepB3 Pour into HCl/Ice StepB2->StepB3 StepB3->End

Figure 2: Workflow comparison highlighting the simplicity and mild conditions of the piperidine route versus the harsh work-up of the pyridine route.

Troubleshooting & Optimization

  • Low Yield with Piperidine: If the product does not precipitate, the intermediate Knoevenagel adduct may not have cyclized.[1] Add a catalytic amount of glacial acetic acid (forming a buffer system) to promote the final transesterification/cyclization step.

  • Impurity in Pyridine Route: Pyridine is difficult to remove completely. Ensure the HCl wash is acidic enough (pH < 2) to convert all pyridine to water-soluble pyridinium chloride.

  • Substrate Sterics: For highly hindered aldehydes, piperidine is strictly required over pyridine due to the necessity of the highly reactive iminium intermediate.[1]

References

  • Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Source: Journal of Chemical Research. URL:[Link] (Validates high yields [89-94%] and short reaction times using piperidine).

  • Synthesis of Coumarin Laser Dye. Source: Scribd / Journal of Chemical Education (Context). URL:[Link] (Provides experimental validation of piperidine protocol for 3-acetylcoumarin).

  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Source: National Institutes of Health (NIH) / PMC. URL:[Link] (Review confirming piperidine/acetic acid as the standard catalytic system).

  • Coumarin synthesis - Organic Chemistry Portal. Source: Organic Chemistry Portal. URL:[Link] (Highlights optimization studies where piperidine in toluene was identified as optimal).

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate
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Reactant of Route 2
ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate
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